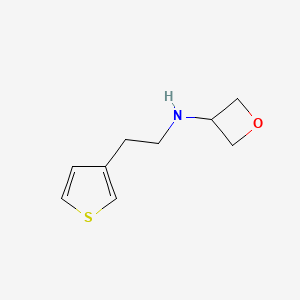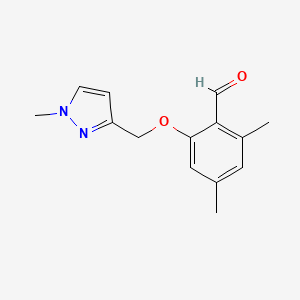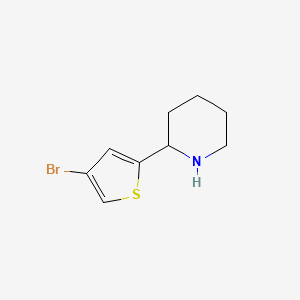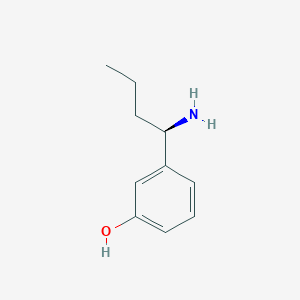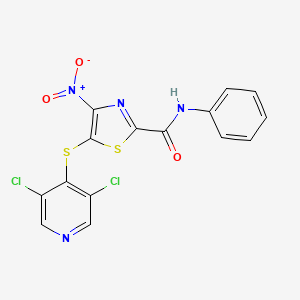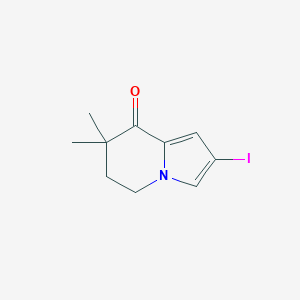
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. The presence of iodine and the dimethyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the iodine atom: This step may involve halogenation reactions using reagents such as iodine or iodine monochloride.
Addition of dimethyl groups: Alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.
Scientific Research Applications
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Iodoindolizine: Lacks the dimethyl groups, which may affect its reactivity and properties.
7,7-Dimethylindolizine: Lacks the iodine atom, which may influence its chemical behavior.
6,7-Dihydroindolizine: A simpler structure without the iodine and dimethyl groups.
Uniqueness
The presence of both iodine and dimethyl groups in 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one makes it unique compared to these similar compounds
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2-iodo-7,7-dimethyl-5,6-dihydroindolizin-8-one |
InChI |
InChI=1S/C10H12INO/c1-10(2)3-4-12-6-7(11)5-8(12)9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
AJTIMUPILSGPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C=C(C=C2C1=O)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


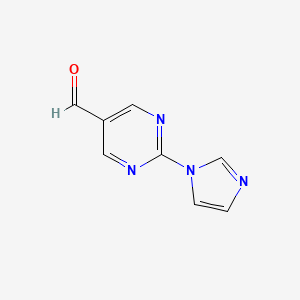

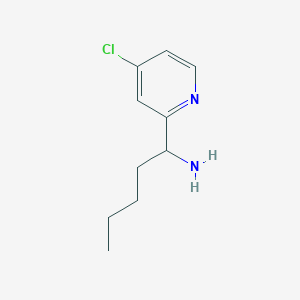
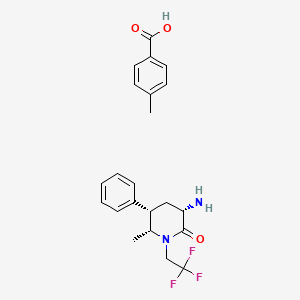
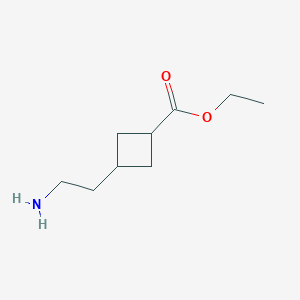
![Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12979621.png)

